REACTION_CXSMILES
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+].O1CCC[CH2:12]1.CI.[Br:18][C:19]1[C:27]2[C:22](=[CH:23][C:24]([N+:28]([O-:30])=[O:29])=[CH:25][CH:26]=2)[NH:21][CH:20]=1>CN(C)C=O>[Br:18][C:19]1[C:27]2[C:22](=[CH:23][C:24]([N+:28]([O-:30])=[O:29])=[CH:25][CH:26]=2)[N:21]([CH3:12])[CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
|
Name
|
|
Quantity
|
31.2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
BrC1=CNC2=CC(=CC=C12)[N+](=O)[O-]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
Quench with saturated aqueous ammonium chloride (100 mL)
|
Type
|
ADDITION
|
Details
|
dilute with ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
separate the layers
|
Type
|
WASH
|
Details
|
Sequentially, wash the organic layer with 10% aqueous lithium chloride (75 mL), saturated aqueous sodium bicarbonate (75 mL), water (75 mL×2), and brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the resulting organic layer over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Type
|
CUSTOM
|
Details
|
to provide a residue
|
Type
|
WASH
|
Details
|
Chromatograph the residue on a silica gel column eluting with dichloromethane in hexane (5-50 v/v %)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN(C2=CC(=CC=C12)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.13 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |